![molecular formula C14H8FN3 B2473508 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2366994-15-0](/img/structure/B2473508.png)
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, otherwise known as 4-FIPB, is a synthetic compound with a wide range of applications in life science research. This compound is a member of the imidazopyridine family, which is a class of heterocyclic compounds with a nitrogen atom in the ring structure. It is commonly used in laboratory experiments as a reagent, a catalyst, and a substrate. 4-FIPB has been found to be useful in a variety of biochemical and physiological processes, such as enzyme inhibition, protein folding, and DNA replication.
Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines, which include “4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile”, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Anticancer Agents
Imidazo[1,2-a]pyridine cores, including “4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile”, have shown potential as anticancer agents . In a study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, some showed significant results .
Anti-fibrosis Activity
Some compounds with the imidazo[1,2-a]pyridine core have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .
Antiviral Agents
Imidazo[1,2-a]pyridine cores have been found to have antiviral activities .
Antibacterial Agents
Compounds with the imidazo[1,2-a]pyridine core have been found to have antibacterial properties .
Anti-inflammatory Agents
Imidazo[1,2-a]pyridine cores have been found to have anti-inflammatory properties .
Antipsychotic Agents
Imidazo[1,2-a]pyridine cores have been found to have antipsychotic properties .
Antiprotozoal Agents
Imidazo[1,2-a]pyridine cores have been found to have antiprotozoal properties .
Mechanism of Action
Target of Action
The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.
Result of Action
The molecular and cellular effects of the action of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.
properties
IUPAC Name |
4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMRIGLQCMNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
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